Deferasirox Salicyloyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

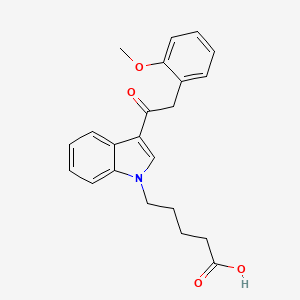

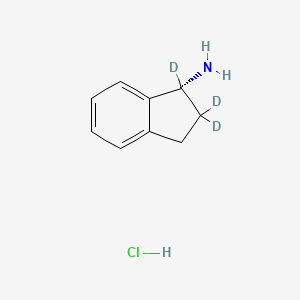

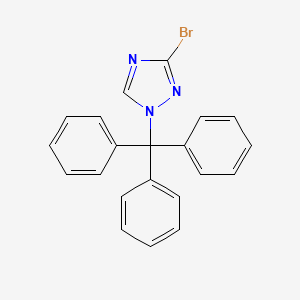

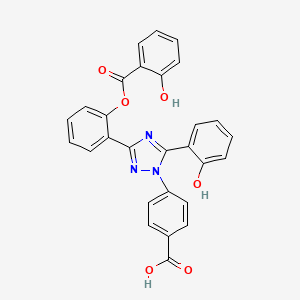

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .

Synthesis Analysis

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .Applications De Recherche Scientifique

Iron Chelation Therapy

Deferasirox is a cornerstone in the treatment of transfusional chronic iron overload, demonstrating efficacy in reducing liver iron concentrations (LIC) and serum ferritin levels across a spectrum of conditions including beta-thalassemia, sickle cell disease, myelodysplastic syndrome, and other chronic anemias. Its oral administration offers a convenient alternative to traditional chelation therapies, emphasizing its role in managing chronic iron overload (Yang, Keam, & Keating, 2007; Tanaka, 2014).

Pharmacological Insights

Research into the clinical pharmacology of Deferasirox underscores its effectiveness in reducing body iron in patients with both transfusion-dependent anemias and non-transfusion-dependent thalassemia. Its pharmacokinetic and pharmacodynamic profile supports once-daily dosing for effective chelation, with studies indicating sustained suppression of labile plasma iron without interdose rebound, thus protecting organs from potential tissue damage (Tanaka, 2014).

Efficacy in Various Conditions

Investigations have also highlighted Deferasirox's role in conditions beyond traditional transfusional iron overload. For instance, it has been evaluated as adjunctive therapy for mucormycosis, albeit with mixed outcomes, suggesting the complexity of its application in fungal infections and the need for further research to delineate its efficacy and safety in such contexts (Donnelly & Lahav, 2012).

Advances in Iron Chelation

Recent advances in iron chelation therapy emphasize the nuanced application of Deferasirox, including its combination with other chelators to address specific clinical challenges, such as cardiac iron overload or to mitigate side effects intolerable to some patients. This approach underscores the evolving strategies in managing iron overload, aiming to tailor therapy to individual patient needs and optimize outcomes (Sheth, 2014).

Clinical Implications

The clinical implications of Deferasirox extend to its potential in improving hematological parameters in transfusion-dependent patients with myelodysplastic syndrome, highlighting its impact beyond iron chelation to possibly influence disease progression and patient survival (Molica, Salaroli, Alimena, & Breccia, 2014).

Safety And Hazards

Orientations Futures

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

Propriétés

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferasirox Salicyloyl Ester | |

CAS RN |

1395346-28-7 |

Source

|

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.